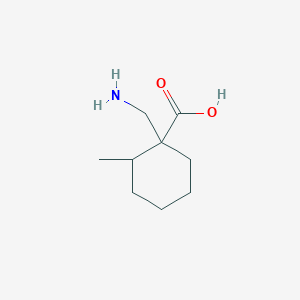
2-Fluoro-2-(3-methylcyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(3-methylcyclopentyl)acetic acid is a fluorinated organic compound with the molecular formula C8H13FO2 and a molecular weight of 160.18 g/mol . This compound is characterized by the presence of a fluorine atom and a cyclopentyl ring, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-2-(3-methylcyclopentyl)acetic acid can be achieved through various synthetic routes. One common method involves the use of fluorinated reagents and cyclopentyl derivatives. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactions with optimized parameters to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
2-Fluoro-2-(3-methylcyclopentyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(3-methylcyclopentyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-2-(3-methylcyclopentyl)acetic acid can be compared with other similar fluorinated compounds, such as:
- 2-Fluoro-2-(cyclopentyl)acetic acid
- 2-Fluoro-2-(methylcyclopentyl)acetic acid
- 2-Fluoro-2-(ethylcyclopentyl)acetic acid
These compounds share similar structural features but differ in the substituents attached to the cyclopentyl ring. The presence of different substituents can influence the compound’s reactivity, stability, and applications .
Eigenschaften
Molekularformel |
C8H13FO2 |
|---|---|
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
2-fluoro-2-(3-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H13FO2/c1-5-2-3-6(4-5)7(9)8(10)11/h5-7H,2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
JQTABXDOYGJXEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)



![1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B13190101.png)
![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)

amine](/img/structure/B13190116.png)
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13190123.png)
![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
